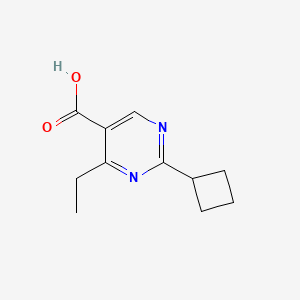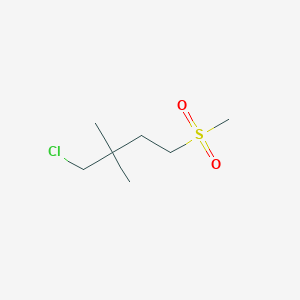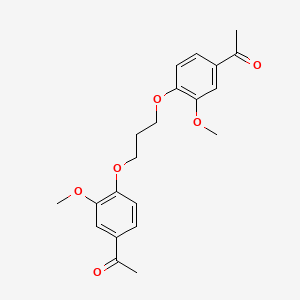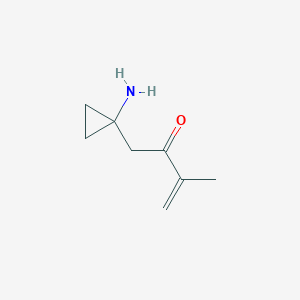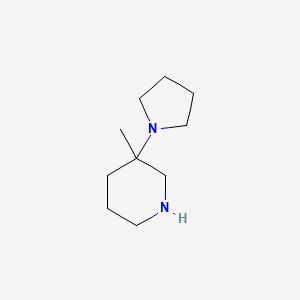
3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyl-ethyloxolane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-cyclopropyl-3-ethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxolane derivatives.
Oxidation: Formation of hydroxylated or carbonylated oxolane derivatives.
Reduction: Formation of 2-cyclopropyl-3-ethyloxolane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-2-cyclopropyl-3-ethyloxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-Cyclopropyl-3-ethyloxolane: Lacks the bromomethyl group but shares the core oxolane structure.
Uniqueness
3-(Bromomethyl)-2-cyclopropyl-3-ethyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-cyclopropyl-3-ethyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3 |
Clave InChI |
VDKLBGSGOCIOAD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCOC1C2CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)

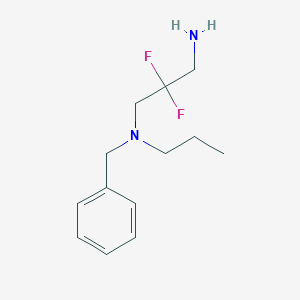
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
